(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile is a synthetic organic compound that features both sulfonyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-methanesulfonylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 4-methanesulfonylbenzaldehyde is converted to a nitrile group using reagents such as hydroxylamine hydrochloride and sodium acetate.
Coupling Reaction: The intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl groups.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a methanesulfonyl group.
(2E)-2-(4-bromobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methanesulfonylphenyl)prop-2-enenitrile is unique due to the presence of both sulfonyl and nitrile groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfonylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S2/c1-23(19,20)14-6-2-12(3-7-14)10-16(11-18)24(21,22)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEWXXAIINNPGG-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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